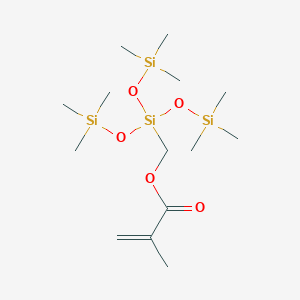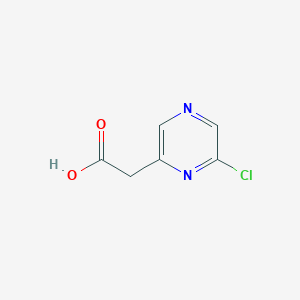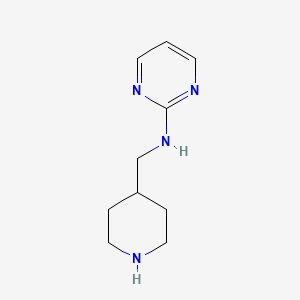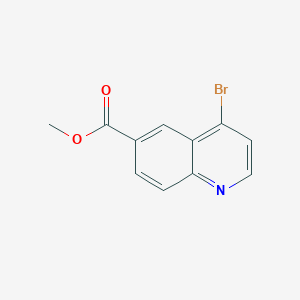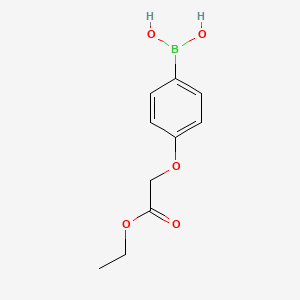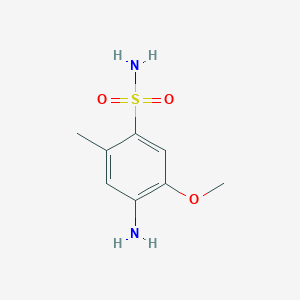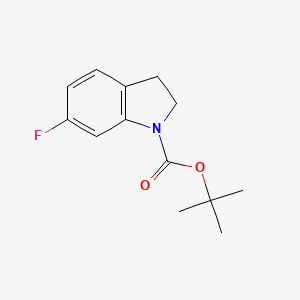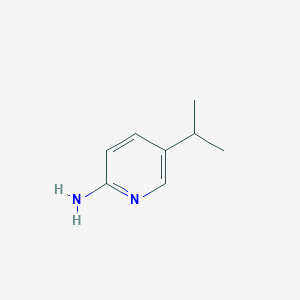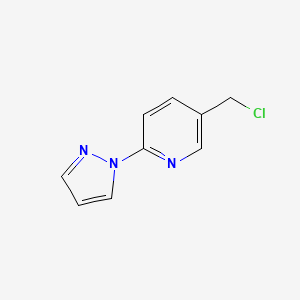
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
Descripción general
Descripción
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, also known as CM-Pyrazolylpyridine, is a versatile organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyridine and a pyrazole ring structure, and is typically synthesized in a two-step process involving the reaction of 2-chloro-5-methylpyridine with 1-methylpyrazole. The compound is a colorless solid with a molecular weight of 214.58 g/mol and a melting point of 116-117°C. It has a variety of applications in both organic and inorganic chemistry, and has been used in a number of studies in the areas of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Catalysis in Ethylene Oligomerization Reactions
- Complexes derived from 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine variants have been used as catalysts in ethylene oligomerization reactions. These complexes demonstrated varied catalytic activities and product distributions depending on the co-catalyst and solvent system used. Such complexes have shown potential in producing Friedel-Crafts toluene-alkylated products and oligomers like C4 and C6 when activated with different co-catalysts (Nyamato, Ojwach, & Akerman, 2014).
Synthesis and Structural Studies
- Derivatives of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine have been synthesized and characterized to understand their molecular structure and thermodynamic properties. Such studies provide insight into the synthesis pathways and stability of these compounds, which is crucial for their applications in various scientific fields (Shen et al., 2012).
Photoinduced Proton Transfer Studies
- Investigations into the photoinduced proton transfer in derivatives of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine have revealed the occurrence of multiple photoreactions, including excited-state intramolecular and intermolecular double-proton transfers. These findings are significant for understanding the photochemical behavior of such compounds, which can be applied in areas like photophysics and photochemistry (Vetokhina et al., 2012).
Palladium-Methyl Bond Insertion and Polymerization
- Research involving 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine and its analogs has explored their role in the CO insertion into the palladium-methyl bond and subsequent CO/ethylene copolymerization. This research is pivotal for understanding the catalytic behavior of these compounds in polymer synthesis (Kumar & Darkwa, 2015).
Optical Properties in Novel Derivatives
- Novel derivatives of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine have been synthesized, and their optical properties have been investigated. Such studies are crucial for applications in optoelectronics and materials science, where the optical characteristics of compounds play a fundamental role (Ge et al., 2014).
Propiedades
IUPAC Name |
5-(chloromethyl)-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLCABKNWXXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586522 | |
| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
CAS RN |
748796-39-6 | |
| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

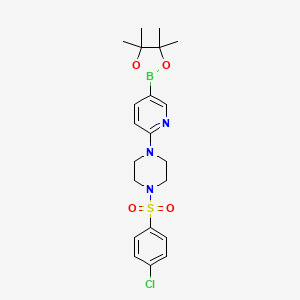
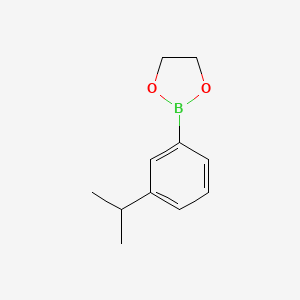
![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)
